Trafermin is synthesized using recombinant DNA technology, which allows for the production of human basic fibroblast growth factor in a controlled laboratory setting. This method ensures that the protein is produced in sufficient quantities for clinical use while maintaining its biological activity.
Trafermin is classified under the category of growth factors, specifically as a member of the fibroblast growth factor family. It is recognized for its potent effects on cellular functions related to wound healing and tissue repair.
The synthesis of Trafermin involves several key steps:
The purification process often includes:
Trafermin has a complex three-dimensional structure characterized by:
The molecular weight of Trafermin is approximately 18 kDa, and its amino acid sequence consists of 146 residues. Structural studies have revealed that it interacts with heparan sulfate proteoglycans, which are crucial for its biological activity.
Trafermin participates in various biochemical reactions:
The binding affinity of Trafermin to FGFRs can be influenced by factors such as:
The mechanism by which Trafermin exerts its effects involves:
Studies have shown that Trafermin can significantly increase granulation tissue formation in wound healing models, indicating its effectiveness in promoting tissue repair processes.
Trafermin has several applications in scientific research and clinical practice:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: